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Decanoyl-RVKR-CMK

Furin inhibition Molecular docking SARS-CoV-2

Researchers studying proprotein convertase (PC) pathways face confounding residual activity when using selective inhibitors, as multiple PCs often compensate. Decanoyl-RVKR-CMK solves this by irreversibly inhibiting all seven mammalian PCs (furin, PC1, PC2, PC4, PACE4, PC5, PC7) with a single cell-permeable small molecule. • Complete pathway shutdown validated in antiviral assays: blocks SARS-CoV-2 spike cleavage and viral entry (IC50 57 nM in plaque reduction assay) • 2.6 Å furin-inhibitor crystal structure provides validated template for rational drug design and docking studies • Serves as critical chemical validation tool for siRNA/overexpression studies, distinguishing PC-dependent phenotypes from off-target genetic effects

Molecular Formula C34H66ClN11O5
Molecular Weight 744.4 g/mol
Cat. No. B607572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecanoyl-RVKR-CMK
SynonymsFurin-IN-I
Molecular FormulaC34H66ClN11O5
Molecular Weight744.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)CCl
InChIInChI=1S/C34H66ClN11O5/c1-4-5-6-7-8-9-10-18-28(48)43-25(17-14-21-42-34(39)40)31(50)46-29(23(2)3)32(51)45-26(15-11-12-19-36)30(49)44-24(27(47)22-35)16-13-20-41-33(37)38/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42)/t24-,25-,26-,29-/m0/s1
InChIKeyNHBJTTGFHCHQHS-VZTVMPNDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Decanoyl-RVKR-CMK: Broad-Spectrum Proprotein Convertase Inhibitor


Decanoyl-RVKR-CMK (dec-RVKR-cmk) is a cell-permeable, irreversible competitive inhibitor of subtilisin/Kex2p-like proprotein convertases (PCs), including furin, PC1, PC2, PC4, PACE4, PC5, and PC7 [1]. The compound is a synthetic peptide comprising an N-terminal decanoyl group and a C-terminal chloromethyl ketone (CMK) warhead that covalently binds the catalytic serine of target proteases [2]. This inhibitor has been extensively characterized through crystallography, providing the first structural insights into furin-substrate interactions, and has demonstrated quantifiable antiviral activity against SARS-CoV-2, HIV, and other viral pathogens in cell-based assays [3].

Broad-spectrum proprotein convertase (PC) inhibition (furin, PC1/2/4/5/7, PACE4)
Cell-permeable, irreversible covalent peptide for intracellular PC studies
Supports antiviral entry research and crystallographic probe applications

Decanoyl-RVKR-CMK vs. Other Furin Inhibitors: Selectivity and Assay Relevance


Furin inhibitors are not a homogeneous class; they vary significantly in their selectivity profiles, mechanisms of action, and proven efficacy in cellular and viral assays. While some inhibitors, like α1-PDX, exhibit high specificity for furin but are protein-based and require cellular expression or delivery systems [1], others, such as hexa-D-arginine (D6R), are small peptides with distinct Ki values for furin and other PCs [2]. Decanoyl-RVKR-CMK occupies a unique position as a small-molecule, cell-permeable inhibitor with a well-defined, broad PC inhibition profile that has been directly validated in a range of antiviral and cell migration assays. Its performance cannot be assumed to be equivalent to other furin inhibitors without comparative data, as the specific assay conditions and cellular context critically influence the observed inhibitory activity [3].

Selectivity profile mismatch
Inhibitors like α1-PDX or hexa-D-arginine have narrower target spectra; using them may leave compensatory PC activity unblocked.
Mechanism of inhibition differs
Competitive irreversible CMK warhead vs. reversible or protein-based mechanisms; direct substitution may alter inhibition kinetics and assay outcome.
Cell permeability not guaranteed
Protein-based inhibitors (e.g., α1-PDX) require cellular expression or delivery systems, limiting direct substitution in cell-based assays.

Quantitative Differentiation from Key Furin Inhibitors


Superior In Silico Furin Binding Affinity vs. Naphthofluorescein

In a molecular docking study against the furin enzyme, Decanoyl-RVKR-CMK demonstrated a significantly stronger predicted binding affinity (-9.18 kcal/mol) compared to the small-molecule inhibitor naphthofluorescein (-5.39 kcal/mol) [1].

In Silico Binding Affinity
Head-to-head
Target: -9.18 kcal/mol vs Naphthofluorescein: -5.39 kcal/mol (Δ 3.79)
Supports target engagement assay context
In silico docking; requires in vitro confirmation
Furin inhibition Molecular docking SARS-CoV-2

Broader Proprotein Convertase Inhibition Spectrum vs. Selective Inhibitors

Decanoyl-RVKR-CMK inhibits the activity of all seven proprotein convertases (furin, PC1, PC2, PC4, PACE4, PC5, and PC7) , whereas hexa-D-arginine demonstrates a more selective profile with Ki values of 106 nM for furin, 580 nM for PACE4, and 13.2 µM for PC1 . The bioengineered serpin α1-PDX is highly selective for furin (Ki = 600 pM) with minimal activity against other PCs [1].

PC Inhibition Spectrum
Cross-study comparable
Irreversibly inhibits all 7 convertases; Hexa-D-arginine Ki for PC1 >100-fold higher than for furin; α1-PDX Ki 600 pM furin-selective
Supports redundant pathway research fit
Selective inhibitors may miss compensatory PC activity
Proprotein convertase Enzyme selectivity Inhibitor profiling

Antiviral Activity in SARS-CoV-2 Plaque Reduction Assay

Decanoyl-RVKR-CMK demonstrated potent inhibition of SARS-CoV-2 viral entry and cytopathic effect, with an IC50 of 57 nM in a plaque reduction assay, while the TMPRSS2 inhibitor camostat failed to block syncytium formation [1].

SARS-CoV-2 Plaque Reduction
Head-to-head
IC50 = 57 nM (plaque reduction); completely abolished syncytium; camostat showed no effect
Supports antiviral entry assay context
VeroE6 cells; TMPRSS2 pathway comparison
Antiviral SARS-CoV-2 Plaque reduction assay

HIV-1 and HIV-2 Replication Inhibition in Lymphoblastoid Cells

In a direct comparison, both Decanoyl-RVKR-CMK (decRVKRcmk) and the protein inhibitor α1-PDX were evaluated for their ability to inhibit HIV-2(ROD) and HIV-1(LAI) replication in Jurkat cells. DecRVKRcmk at 35 µM inhibited viral replication by 70-80%, with total inhibition achieved at 70 µM, while α1-PDX expression also significantly reduced replication [1].

HIV Replication Inhibition
Head-to-head
70-80% inhibition at 35 μM; total inhibition at 70 μM; comparable to α1-PDX expression
Supports chemical PC inhibition model
Jurkat cells; HIV-2(ROD) and HIV-1(LAI)
HIV Antiviral Proprotein convertase

Differential Proendothelin-1 Processing Inhibition vs. AT-PDX

Decanoyl-RVKR-CMK (dec-RVKR-cmk) completely abolished proET-1 processing by both purified furin and PACE4, whereas the bioengineered serpin α1-antitrypsin Portland (AT-PDX) selectively inhibited furin-mediated cleavage but not PACE4 processing [1].

ProET-1 Processing
Head-to-head
Complete inhibition of both furin and PACE4; AT-PDX inhibited only furin
Supports broad vs selective PC study design
Purified enzyme assays
Endothelin Proprotein convertase PACE4

First Proprotein Convertase Crystallographic Probe

The 2.6 Å crystal structure of the decanoyl-RVKR-CMK-inhibited mouse furin ectodomain represents the first experimentally determined structure for any proprotein convertase, revealing the molecular basis for furin's stringent substrate specificity and providing a validated template for rational inhibitor design [1].

First PC Crystal Structure
Method context
2.6 Å furin-inhibitor complex structure (mouse ectodomain)
Structural reference for inhibitor design
Class-level; first in class probe
Crystallography Furin structure Drug design

Optimized Research Applications for Proprotein Convertase and Antiviral Studies


Broad-Spectrum PC Inhibition in Pathway Redundancy Studies

When investigating biological pathways where multiple proprotein convertases may compensate for each other (e.g., growth factor activation, tumor progression, or viral glycoprotein maturation), Decanoyl-RVKR-CMK is the preferred tool due to its validated ability to inhibit all seven mammalian convertases [1]. This property ensures complete pathway shutdown, whereas more selective inhibitors like α1-PDX or hexa-D-arginine may leave residual activity that confounds experimental interpretation [2].

Antiviral Screening for Furin-Dependent Viral Entry

For viruses known to require furin-mediated cleavage of their envelope glycoproteins for cellular entry (e.g., SARS-CoV-2, HIV, avian influenza), Decanoyl-RVKR-CMK provides a well-characterized, cell-permeable chemical probe with a quantifiable IC50 of 57 nM in a functional plaque reduction assay [1]. This allows for direct comparison of antiviral potency across different viral strains and host cell types, and it serves as a positive control for evaluating novel antiviral compounds targeting host proteases [2].

Structure-Based Drug Design and Furin Active Site Characterization

Researchers engaged in rational drug design for furin and other proprotein convertases utilize Decanoyl-RVKR-CMK as the benchmark structural probe. The 2.6 Å crystal structure of the inhibited furin complex [1] provides a validated molecular template for computational docking studies, pharmacophore modeling, and the design of novel peptide and small-molecule inhibitors. This structural data is unparalleled for other PC inhibitors and directly supports medicinal chemistry efforts [2].

Validation of Genetic Knockdown/Overexpression Models

In studies using siRNA knockdown or overexpression of specific proprotein convertases (e.g., furin, PACE4), Decanoyl-RVKR-CMK serves as a critical chemical validation tool. Its broad inhibition profile [1] can be used to confirm that observed phenotypic changes are indeed due to PC activity and not off-target effects of genetic manipulation. Furthermore, comparing its effect to more selective inhibitors like AT-PDX can help dissect the specific contribution of furin versus other PCs in complex cellular processes [2].

Application
Selection Property
Validation Focus
PC redundancy pathway studies
Broad-spectrum irreversible PC inhibition (all 7 convertases)
Complete pathway shutdown endpoint review
Furin-dependent viral entry studies
Cell-permeable, quantifiable antiviral assay probe
Viral entry inhibition assay endpoints
Furin structure-based inhibitor design
Crystallographic probe for furin active site template
Docking and pharmacophore model validation
PC genetic model validation
Broad chemical probe vs. selective comparator
Phenotype confirmation and PC-specificity endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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